

# literature review of 2-Amino-3,5-dimethyl-4nitrophenol research

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Compound of Interest

2-Amino-3,5-dimethyl-4nitrophenol

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## An In-Depth Technical Review of 2-Amino-4nitrophenol

An important note on the requested compound: Initial literature searches for "**2-Amino-3,5-dimethyl-4-nitrophenol**" yielded no specific research, suggesting it is not a commonly studied compound. Therefore, this technical guide focuses on the closely related and well-documented compound, 2-Amino-4-nitrophenol, to provide a comprehensive and data-rich review for researchers, scientists, and drug development professionals.

### Introduction

2-Amino-4-nitrophenol (CAS No. 99-57-0) is an aromatic organic compound with significant applications in various scientific and industrial fields. It serves as a crucial intermediate in the synthesis of dyes and has garnered attention in pharmaceutical and biochemical research.[1] Its utility extends to being a substrate for enzymatic studies and a fluorescent probe.[1] This guide provides a detailed overview of the synthesis, properties, and known biological activities of 2-Amino-4-nitrophenol, with a focus on experimental protocols and quantitative data.

## **Physicochemical and Spectroscopic Properties**

2-Amino-4-nitrophenol is typically a dark yellow to brown solid.[2] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.



Table 1: Physicochemical Properties of 2-Amino-4-

nitrophenol

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	154.12 g/mol	[1]
Appearance	Orange prisms or yellow powder	[3]
Melting Point	140-143 °C	[1][4]
Solubility	Slightly soluble in water; soluble in organic solvents like methanol and ethanol.	[1][5]
pKaı (amine)	3.1 (at 25 °C)	[3]
pKa <sub>2</sub> (phenol)	7.6 (at 25 °C)	[3]
log Kow	1.26	[3]
Flash Point	100 °C	[3]

Table 2: Spectroscopic Data of 2-Amino-4-nitrophenol

Spectroscopic Technique	Key Data	Reference(s)
UV-Vis (in acidic mobile phase)	λmax: 224 nm, 262 nm, 308 nm	[6]
¹H NMR	Data available in spectral databases.	[3][7]
<sup>13</sup> C NMR	Data available in spectral databases.	[7]
Infrared (IR)	Spectral data has been reported.	[5][8]
Mass Spectrometry (MS)	m/z top peak: 154	[3][7]



## **Synthesis of 2-Amino-4-nitrophenol**

The most common and well-documented method for synthesizing 2-Amino-4-nitrophenol is through the partial reduction of 2,4-dinitrophenol.[9] Various reducing agents and conditions have been reported to achieve this selective reduction.

# Experimental Protocol: Synthesis via Partial Reduction of 2,4-Dinitrophenol

This protocol is adapted from a procedure published in Organic Syntheses.[9]

#### Materials:

- 2,4-Dinitrophenol (technical grade)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Concentrated aqueous ammonia (~28%)
- 60% fused sodium sulfide (Na<sub>2</sub>S)
- Glacial acetic acid
- Activated carbon (e.g., Norit)
- Water

#### Equipment:

- 5-L three-necked flask
- Mechanical stirrer
- · Reflux condenser
- Thermometer
- Steam bath



· Heated 6-inch Büchner funnel

#### Procedure:

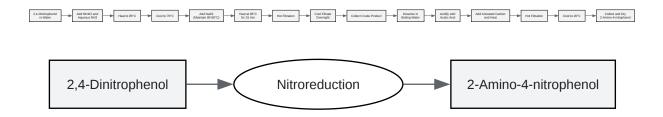
- In the 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.
- Equip the flask with a stirrer, reflux condenser, and a thermometer.
- While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.
- Heat the mixture to 85 °C using a steam bath, then turn off the steam and allow it to cool.
- When the temperature reaches 70 °C, add 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature should be maintained between 80-85 °C.
- After the addition is complete, heat the mixture at 85 °C for an additional 15 minutes.
- Filter the hot reaction mixture through a heated Büchner funnel.
- Transfer the filtrate to a 5-L flask and cool overnight with cold water.
- Collect the precipitated crystals by filtration and press them nearly dry.
- Dissolve the solid in 1.5 L of boiling water and acidify with approximately 100 mL of glacial acetic acid.
- Add 10 g of activated carbon, heat the solution, and filter it while hot.
- Cool the filtrate to 20 °C to allow for crystallization.
- Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.

Yield: 160–167 g (64–67%) of 2-amino-4-nitrophenol with a melting point of 140–142 °C.[9]

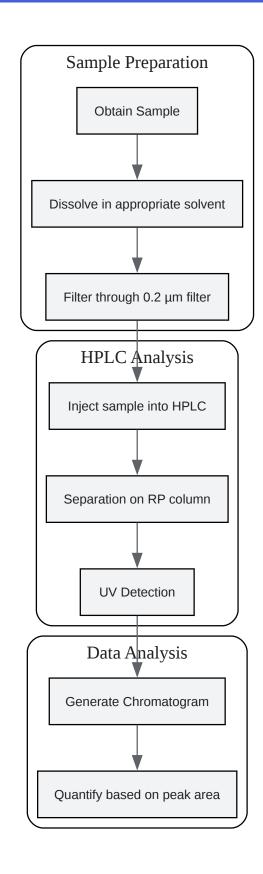


An alternative patented method involves the reduction of 2,4-dinitrophenol using hydrazine hydrate in the presence of a ferric chloride hexahydrate and activated carbon catalyst.[10]

## **Synthesis Workflow**







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